![molecular formula C21H18N4O6S B2807643 2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1112013-11-2](/img/structure/B2807643.png)
2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide
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Description
2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AZPA and has been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Evaluation as Inotropic Agents
Research by Jing-Yuan Li et al. (2008) involved the synthesis of a series of compounds similar in structure for evaluation as positive inotropic agents. These compounds, including derivatives with azepan-yl and methoxybenzyl groups, showed favorable activity in increasing stroke volume in isolated rabbit heart preparations, suggesting potential applications in heart failure treatments or as cardiac stimulants. The most potent compound among these increased stroke volume significantly, highlighting its potential efficacy compared to standard drugs like Milrinone Li et al., 2008.
Antimicrobial and Antiviral Activity
A study by Nawar S. Hamad et al. (2010) synthesized a new series of naphthalene derivatives, including compounds with acetamide functionalities, which were screened for their inhibitory activity against HIV-1 and HIV-2. One derivative demonstrated potent inhibitor activity, suggesting these compounds' potential as antiviral agents Hamad et al., 2010.
Synthesis and Characterization of Novel Compounds
Research into the synthesis of new chemical entities, such as the work by I. Yavari et al. (2017), explores the creation of functionalized arylthio-acrylates and related compounds in aqueous media. These studies provide foundational knowledge for the development of novel compounds with potential pharmaceutical applications, including derivatives with acetamide groups Yavari et al., 2017.
properties
IUPAC Name |
6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c1-25-20(26)12-7-16-17(30-10-29-16)8-13(12)22-21(25)32-9-18-23-19(24-31-18)11-4-5-14(27-2)15(6-11)28-3/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOJBOTXMSGESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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